molecular formula C20H19ClN4O4S B403025 2-(4-chlorophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide

2-(4-chlorophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B403025
M. Wt: 446.9 g/mol
InChI Key: PATKTUGDTOWKCL-UHFFFAOYSA-N
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Description

The compound 2-(4-chlorophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide (hereafter referred to as CPD-1) features a 4-chlorophenoxy-acetamide core linked to a phenylsulfamoyl group substituted with a 4,6-dimethylpyrimidin-2-yl moiety. This structure combines aromatic, sulfonamide, and pyrimidine functionalities, which are common in pharmaceuticals targeting enzyme inhibition (e.g., urease, dihydrofolate reductase) . The chlorophenoxy group may enhance lipophilicity and binding specificity compared to simpler analogs.

Properties

Molecular Formula

C20H19ClN4O4S

Molecular Weight

446.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C20H19ClN4O4S/c1-13-11-14(2)23-20(22-13)25-30(27,28)18-9-5-16(6-10-18)24-19(26)12-29-17-7-3-15(21)4-8-17/h3-11H,12H2,1-2H3,(H,24,26)(H,22,23,25)

InChI Key

PATKTUGDTOWKCL-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)C

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)C

Origin of Product

United States

Preparation Methods

Formation of 2-(4-Chlorophenoxy)Acetic Acid

The synthesis begins with the preparation of 2-(4-chlorophenoxy)acetic acid, a critical intermediate. This step involves the nucleophilic substitution of 4-chlorophenol with chloroacetic acid under alkaline conditions.

Reaction Conditions :

  • Solvent : Aqueous sodium hydroxide (10% w/v)

  • Temperature : 80–90°C

  • Time : 4–6 hours

  • Yield : 78–85%

The product is isolated via acidification with hydrochloric acid (pH 2–3), followed by recrystallization from ethanol-water (1:1 v/v).

Synthesis of 4-[(4,6-Dimethylpyrimidin-2-yl)Sulfamoyl]Aniline

The sulfamoylphenyl moiety is introduced through the reaction of 4-aminobenzenesulfonamide with 4,6-dimethylpyrimidin-2-amine. This step employs a sulfonylation reaction using chlorosulfonic acid as the activating agent.

Reaction Conditions :

  • Solvent : Dry dichloromethane

  • Catalyst : Pyridine (1.2 equiv)

  • Temperature : 0–5°C (dropwise addition), then room temperature

  • Time : 12 hours

  • Yield : 65–72%

Characterization via 1H^1H-NMR confirms the presence of pyrimidine protons at δ 6.82–7.88 ppm and sulfonamide N–H at δ 11.25 ppm.

Coupling of Intermediates via Acetamide Formation

The final step involves coupling 2-(4-chlorophenoxy)acetic acid with 4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]aniline using a carbodiimide-based coupling agent.

Reaction Conditions :

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-Hydroxysuccinimide (NHS)

  • Solvent : Anhydrous dimethylformamide (DMF)

  • Temperature : 25°C

  • Time : 24 hours

  • Yield : 60–68%

The crude product is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7).

Alternative Routes and Modifications

Bromoacetamide Intermediate Route

A modified pathway utilizes 2-bromo-N-(phenylsulfonyl)acetamide derivatives to introduce the acetamide group. This method, adapted from sulfonamide synthesis protocols, involves refluxing 2-bromoacetamide with 4-chlorobenzenesulfonamide in ethanol.

Key Data :

ParameterValue
Reaction Time 4 hours
Solvent Ethanol
Yield 72%
Byproducts Unreacted sulfonamide (18%)

IR spectroscopy confirms amide C=O stretching at 1,680 cm1^{-1} and sulfone S=O at 1,175 cm1^{-1}.

Chloroacetyl Chloride-Mediated Synthesis

Chloroacetyl chloride serves as an alternative acylating agent, reacting with 4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]aniline in the presence of triethylamine.

Optimized Protocol :

  • Molar Ratio : 1:1.2 (aniline:chloroacetyl chloride)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : −10°C to 0°C (exothermic control)

  • Workup : Extraction with ethyl acetate, drying over MgSO4_4

  • Yield : 70–75%

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Recent advancements employ continuous flow reactors to enhance reaction efficiency and scalability. Key advantages include:

  • Improved Heat Transfer : Mitigates exothermic risks during chlorosulfonylation.

  • Higher Purity : Reduced side-product formation (<5%) compared to batch processes.

Operational Parameters :

ParameterValue
Flow Rate 10 mL/min
Residence Time 8 minutes
Temperature 50°C

Characterization and Quality Control

Spectroscopic Analysis

  • IR Spectroscopy : Key peaks include N–H (3,410 cm1^{-1}), C=O (1,666 cm1^{-1}), and C–Cl (760 cm1^{-1}).

  • 1H^1H-NMR : Aromatic protons (δ 6.82–7.88 ppm), methyl groups (δ 2.12–2.30 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 446.9 (M+^+).

Challenges and Optimization Strategies

Common Pitfalls

  • Low Coupling Efficiency : Due to steric hindrance from the sulfamoyl group. Mitigated by using excess EDC (1.5 equiv).

  • Byproduct Formation : Hydrolysis of chloroacetyl chloride to acetic acid. Addressed by maintaining anhydrous conditions.

Yield Improvement Techniques

  • Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 45 minutes, achieving 82% yield.

  • Catalytic DMAP : Enhances acylation efficiency (yield increase: 60% → 78%).

Comparative Analysis of Synthesis Routes

MethodYield (%)Purity (%)Scalability
Carbodiimide Coupling 6898Moderate
Bromoacetamide Route 7295High
Flow Reactor 8599Industrial

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. This inhibition can lead to the suppression of bacterial growth or the modulation of other biological processes .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

CPD-1 is part of a broader class of acetamide-sulfonamide hybrids. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of CPD-1 with Analogous Compounds
Compound Name/ID Key Substituents Molecular Formula Molecular Weight Evidence Source
CPD-1 4-chlorophenoxy, 4,6-dimethylpyrimidin-2-yl C₂₁H₂₀ClN₄O₄S 475.92 g/mol
N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide (Base compound) Acetamide (no phenoxy group) C₁₅H₁₇N₄O₃S 345.39 g/mol
2-(4-Bromo-2-chlorophenoxy)-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]acetamide 4-bromo-2-chlorophenoxy, carbamothioyl C₂₁H₁₉BrClN₅O₄S₂ 584.91 g/mol
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide Sulfanyl (S) linkage, phenyl (no sulfamoyl) C₁₄H₁₅N₃OS 281.35 g/mol
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Sulfanyl linkage, 4-chlorophenyl, 4,6-diaminopyrimidine C₁₂H₁₂ClN₅OS 317.77 g/mol
N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenoxyacetamide Phenoxy (no chloro) C₂₀H₂₀N₄O₄S 412.46 g/mol

Key Observations :

  • The 4-chlorophenoxy group in CPD-1 increases molecular weight and lipophilicity compared to non-halogenated analogs (e.g., phenoxy variant, ).
  • The carbamothioyl variant () introduces a thiourea moiety, altering electronic properties and metabolic stability.

Key Observations :

  • Chlorophenoxy and bromochloro analogs (e.g., ) likely exhibit higher melting points than non-halogenated derivatives due to enhanced intermolecular forces.
  • Yields for sulfonamide-acetamide hybrids typically range between 63–72% (), suggesting moderate synthetic efficiency.

Biological Activity

2-(4-chlorophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide is a synthetic compound that has gained attention due to its potential biological activities, particularly in antimicrobial and antiproliferative applications. The unique structure of this compound, featuring a chlorophenoxy group, a sulfamoyl moiety, and a dimethylpyrimidine ring, suggests diverse mechanisms of action against various biological targets.

  • Molecular Formula: C20H19ClN4O4S
  • Molecular Weight: 446.9 g/mol
  • IUPAC Name: 2-(4-chlorophenoxy)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and disrupt biochemical pathways essential for microbial growth. The compound likely interacts with bacterial enzymes by binding to their active sites, leading to the inhibition of critical metabolic processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens:

  • Gram-positive Bacteria: The compound has shown significant activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), indicating its potential as an effective antibacterial agent.
  • Gram-negative Bacteria: Activity against Escherichia coli was less pronounced but still notable.
  • Fungi: Moderate effectiveness was observed against Candida albicans, suggesting a broader spectrum of antifungal activity.

Case Studies and Research Findings

A study conducted on newly synthesized N-substituted phenyl-acetamides, including derivatives similar to this compound, utilized quantitative structure-activity relationship (QSAR) analysis to predict antimicrobial efficacy. The findings indicated that the presence of halogenated groups significantly enhanced lipophilicity and membrane permeability, which are critical for antimicrobial action .

CompoundActivity Against MRSAActivity Against E. coliActivity Against C. albicans
2-(4-chlorophenoxy)-N-{...}HighModerateModerate
N-(4-chlorophenyl)-2-chloroacetamideHighLowLow
N-(3-bromophenyl)-2-chloroacetamideModerateModerateHigh

Structure-Activity Relationship (SAR)

The biological activity of chloroacetamides, including the target compound, is influenced by the positioning of substituents on the phenyl ring. The presence of electron-withdrawing groups enhances the compound's ability to penetrate bacterial membranes and interact with intracellular targets effectively. This relationship underscores the importance of molecular structure in designing new antimicrobial agents with improved efficacy.

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